
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of indole derivatives. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methylsulfanyl group and an ethanone moiety further characterizes this compound, making it a unique entity in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitronium tetrafluoroborate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, potentially disrupting cellular processes. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Pathways involved include modulation of enzyme activity and interference with signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
1-(1H-Indol-3-YL)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(methylthio)indole: Similar structure but lacks the ethanone moiety, affecting its biological activity.
Uniqueness: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is unique due to the combination of the indole ring, methylsulfanyl group, and ethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H11NOS |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
Clé InChI |
QWXBVSKPNYCMQM-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
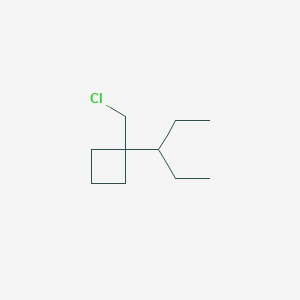
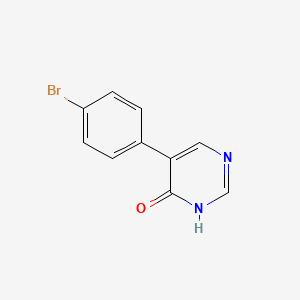

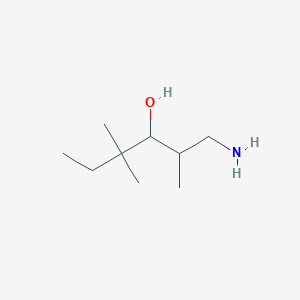
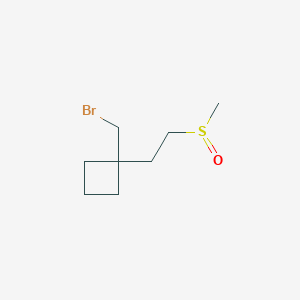
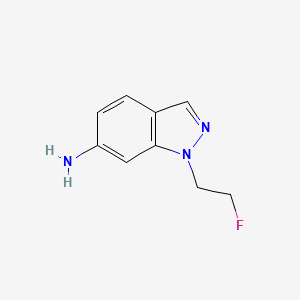
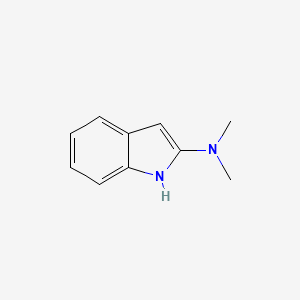

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
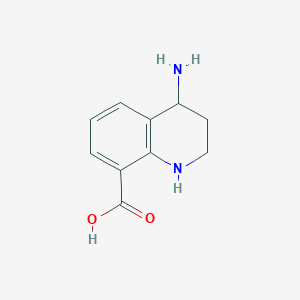
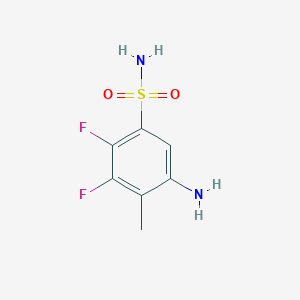
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
